5-Desethyl 5-Carboxy Pioglitazone is a derivative of Pioglitazone, which belongs to the thiazolidinedione class of drugs primarily used in the management of type 2 diabetes mellitus. The compound is characterized by the presence of a carboxy group and a desethyl modification, which alters its pharmacological properties compared to its parent compound.
Pioglitazone was first introduced as an antidiabetic agent and has been extensively studied for its effects on insulin sensitivity and glucose metabolism. The synthesis of 5-Desethyl 5-Carboxy Pioglitazone can be derived from the parent compound through various chemical modifications, as detailed in patent literature and scientific studies.
5-Desethyl 5-Carboxy Pioglitazone is classified under:
The synthesis of 5-Desethyl 5-Carboxy Pioglitazone involves multiple steps, typically starting from Pioglitazone or its precursors. Common methods include:
In one synthetic route, Pioglitazone is subjected to a reduction reaction to remove the ethyl group, followed by carboxylation to introduce the carboxylic acid functionality. The process is generally monitored using thin-layer chromatography to ensure completion and purity of the product .
The molecular structure of 5-Desethyl 5-Carboxy Pioglitazone can be represented as follows:
The structural formula includes a thiazolidinedione ring system, which is essential for its biological activity.
The compound features:
5-Desethyl 5-Carboxy Pioglitazone participates in various chemical reactions typical for thiazolidinediones, including:
The synthesis often involves refluxing with solvents such as toluene or ethanol, and monitoring via spectroscopic methods (e.g., infrared spectroscopy, nuclear magnetic resonance) to confirm product formation .
5-Desethyl 5-Carboxy Pioglitazone acts primarily as an agonist for the peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism involves:
Research indicates that activation of PPAR-γ leads to enhanced insulin sensitivity and improved glycemic control in diabetic models .
Relevant analyses include:
5-Desethyl 5-Carboxy Pioglitazone is primarily researched for its potential applications in:
Additionally, ongoing studies aim to explore its efficacy and safety profile compared to other thiazolidinedione derivatives .
5-Desethyl 5-Carboxy Pioglitazone is systematically named as 6-(2-{4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy}ethyl)nicotinic acid. Its molecular formula is C₁₈H₁₆N₂O₅S, with a molecular weight of 372.39 g/mol [2]. The compound’s CAS Registry Number is 186751-40-6, providing a unique identifier for chemical databases and regulatory documentation [2]. Key identifiers include:
c1cc(ccc1CC2C(=O)NC(=O)S2)OCCc3ccc(cn3)C(=O)O
SLOBZACXYXBLIT-UHFFFAOYSA-N
[2] Table 1: Atomic Composition of 5-Desethyl 5-Carboxy Pioglitazone
Element | Carbon (C) | Hydrogen (H) | Nitrogen (N) | Oxygen (O) | Sulfur (S) |
---|---|---|---|---|---|
Count | 18 | 16 | 2 | 5 | 1 |
This compound is a pharmacologically significant acidic metabolite of pioglitazone (C₁₉H₂₀N₂O₃S). Structural differences include:
Fig. 1: Structural Comparison
Pioglitazone: C₆H₅-O-CH₂-CH₂-C₅H₃N-C₂H₅ → Metabolite: C₆H₅-O-CH₂-CH₂-C₅H₃N-COOH
Solubility
Acid-Base Properties
Stability
Table 2: Thermodynamic Properties
Property | Value | Conditions | |
---|---|---|---|
Vapor Pressure | 2.88 × 10⁻¹⁴ mm Hg | 25°C | |
Flash Point | 301.8 ± 28.7°C | Predicted | |
Density | 1.419 g/cm³ | Calculated | [2] [8] |
While detailed polymorph screens for 5-desethyl 5-carboxy pioglitazone are limited in public literature, pioglitazone hydrochloride exhibits multiple crystalline forms:
Polymorph Implications:
Table 3: X-Ray Diffraction Signatures of Pioglitazone HCl Polymorphs
Form | Characteristic Peaks (2θ degrees) | |
---|---|---|
I | 9.2, 10.4, 15.2 | |
II | 9.2, 10.4, 15.2, 16.4, 18.6, 21.4 | [4] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3